Cas no 27018-75-3 (Carbobenzoxy-D,L-tryptophanamide)

Carbobenzoxy-D,L-tryptophanamide is a protected derivative of tryptophan, featuring a carbobenzoxy (Cbz) group at the N-terminus and an amide at the C-terminus. This modification enhances stability and facilitates selective deprotection in peptide synthesis, making it valuable for controlled coupling reactions. The racemic (D,L) form allows for flexibility in stereochemical studies. Its solubility in organic solvents and compatibility with standard peptide-coupling reagents improve synthetic efficiency. The Cbz group can be removed under mild hydrogenolysis conditions, preserving sensitive functional groups. This compound is particularly useful in medicinal chemistry and biochemical research for constructing complex peptides and studying chiral interactions.
Carbobenzoxy-D,L-tryptophanamide structure
27018-75-3 structure
Product Name:Carbobenzoxy-D,L-tryptophanamide
CAS No:27018-75-3
MF:C19H19N3O3
MW:337.372464418411
CID:239485
PubChem ID:582531
Update Time:2025-05-20

Carbobenzoxy-D,L-tryptophanamide Chemical and Physical Properties

Names and Identifiers

    • Carbamic acid,(1-carbamoyl-2-indol-3-ylethyl)-, benzyl ester (7CI,8CI)
    • Carbobenzoxy-D,L-tryptophanamide
    • (1-Allyl-5-(3-chlorophenylthio)-4-isopropyl-1-methyl-1H-imidazol-2-yl)methanol
    • [1-allyl-5-(3-chlorophenylthio)-4-isopropyl-1H-imidazol-2-yl]methanol
    • [1-Allyl-5-(3-chlorophenylthio)-4-isopropyl-1-methyl-1H-imidazol-2-yl]methanol
    • [1-carbamoyl-2-(3-indolyl)-ethyl]-carbamic acid benzyl ester
    • {5-[(3-chlorophenyl)sulfanyl]-4-(1-methylethyl)-1-prop-2-en-1-yl-1h-imidazol-2-yl}methanol
    • AC1LARVF
    • AC1Q7CEO
    • AR-1A9602
    • CTK4D6989
    • SureCN6966933
    • Carbobenzoxy-DL-tryptophanamide
    • 27018-75-3
    • benzyl N-[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate
    • benzyl 1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-ylcarbamate
    • Z-Trp-NH
    • SCHEMBL5381814
    • CB07589
    • AKOS024337964
    • benzyl N-[1-carbamoyl-2-(1H-indol-3-yl)ethyl]carbamate
    • Cambridge id 6070375
    • Benzyl 2-amino-1-(1H-indol-3-ylmethyl)-2-oxoethylcarbamate
    • Benzyl (1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamate
    • Benzyl 2-amino-1-(1H-indol-3-ylmethyl)-2-oxoethylcarbamate #
    • CBMicro_013802
    • BIM-0013905.P001
    • Propanamide, 2-benzyloxycarbonylamino-3-(3-indolyl)-
    • Oprea1_536692
    • SMSF0013059
    • FT-0664254
    • Inchi: 1S/C19H19N3O3/c20-18(23)17(10-14-11-21-16-9-5-4-8-15(14)16)22-19(24)25-12-13-6-2-1-3-7-13/h1-9,11,17,21H,10,12H2,(H2,20,23)(H,22,24)
    • InChI Key: GGRKLCWXRBTPLH-UHFFFAOYSA-N
    • SMILES: O(CC1C=CC=CC=1)C(NC(C(N)=O)CC1=CNC2C=CC=CC1=2)=O

Computed Properties

  • Exact Mass: 337.14264148g/mol
  • Monoisotopic Mass: 337.14264148g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 7
  • Complexity: 465
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 97.2Ų

Experimental Properties

  • Color/Form: Not available
  • Density: Not available
  • Melting Point: 166-168°C
  • Boiling Point: Not available
  • Flash Point: Not available
  • Solubility: DMSO (Slightly), Methanol (Slightly)
  • PSA: 97.21000
  • LogP: 3.58190
  • Vapor Pressure: Not available

Carbobenzoxy-D,L-tryptophanamide Security Information

Carbobenzoxy-D,L-tryptophanamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
C176000-50mg
Carbobenzoxy-D,L-tryptophanamide
27018-75-3
50mg
$ 98.00 2023-09-08
TRC
C176000-100mg
Carbobenzoxy-D,L-tryptophanamide
27018-75-3
100mg
$ 138.00 2023-09-08
TRC
C176000-250mg
Carbobenzoxy-D,L-tryptophanamide
27018-75-3
250mg
$ 305.00 2023-09-08
TRC
C176000-500mg
Carbobenzoxy-D,L-tryptophanamide
27018-75-3
500mg
$ 580.00 2023-04-18
TRC
C176000-1g
Carbobenzoxy-D,L-tryptophanamide
27018-75-3
1g
$ 1068.00 2023-04-18

Additional information on Carbobenzoxy-D,L-tryptophanamide

Carbobenzoxy-D,L-Tryptophanamide (CAS No. 27018-75-3): A Comprehensive Overview

Carbobenzoxy-D,L-Tryptophanamide (CAS No. 27018-75-3) is a significant compound in the field of organic chemistry, particularly within peptide synthesis and related biochemical research. This compound is a derivative of tryptophan, an essential amino acid, and its structure incorporates a carbobenzoxy group, which plays a crucial role in protecting the amine functionality during peptide synthesis. The D,L designation indicates that this compound exists as a racemic mixture, containing both the D and L enantiomers of tryptophan.

The molecular formula of Carbobenzoxy-D,L-Tryptophanamide is C₁₇H₂₀N₂O₃, with a molecular weight of 316.36 g/mol. Its structure consists of a tryptophan backbone, where the amino group is protected by a carbobenzoxy (Cbz) group. This protection is essential in peptide synthesis to prevent unwanted side reactions during the coupling process. The presence of the indole ring in the tryptophan moiety adds complexity to the molecule, making it an interesting subject for both synthetic and analytical studies.

Recent advancements in peptide chemistry have highlighted the importance of Carbobenzoxy-D,L-Tryptophanamide in various applications. For instance, researchers have explored its role in the synthesis of bioactive peptides, which are increasingly being used in drug discovery and development. The ability to control the stereochemistry during synthesis has also led to its use in creating enantiomerically pure compounds, which are critical for studying chiral interactions in biological systems.

In terms of synthesis, Carbobenzoxy-D,L-Tryptophanamide can be prepared through several methods. One common approach involves the reaction of tryptophan with carbobenzoxy chloride in the presence of a base such as pyridine or triethylamine. This reaction selectively protects the amino group while leaving the carboxylic acid group available for subsequent coupling reactions. The stereochemistry of the product is determined by the starting material, ensuring that both D and L enantiomers are formed in equal amounts.

The application of Carbobenzoxy-D,L-Tryptophanamide extends beyond peptide synthesis. It has been utilized as a building block in the construction of more complex molecules, including natural products and synthetic analogs. For example, recent studies have demonstrated its use in the synthesis of cyclic peptides, which exhibit potent biological activities such as antimicrobial and anticancer properties.

Moreover, Carbobenzoxy-D,L-Tryptophanamide has been employed as a substrate for enzymatic studies. Its structure makes it an ideal candidate for investigating peptidases and other enzymes involved in protein degradation. Understanding these enzymatic processes is crucial for developing therapeutic agents targeting specific pathways in diseases such as cancer and neurodegenerative disorders.

In terms of characterization, Carbobenzoxy-D,L-Tryptophanamide can be analyzed using various spectroscopic techniques such as UV-Vis spectroscopy, due to the presence of the aromatic indole ring. NMR spectroscopy is also widely used to confirm its structure and purity. Mass spectrometry provides additional insights into its molecular composition and fragmentation patterns.

The stability and shelf life of Carbobenzoxy-D,L-Tryptophanamide are important considerations for its storage and handling. It is typically stored under dry conditions to prevent hydrolysis, which could lead to degradation of the carbobenzoxy protecting group. Proper storage ensures that the compound remains stable for extended periods, maintaining its reactivity for subsequent reactions.

Recent research has also focused on optimizing the synthesis and purification processes for Carbobenzoxy-D,L-Tryptophanamide to improve yield and purity. These advancements have made it more accessible for researchers working on large-scale peptide syntheses or other demanding applications.

In conclusion, Carbobenzoxy-D,L-Tryptophanamide (CAS No. 27018-75-3) is a versatile compound with significant implications in peptide chemistry and biochemical research. Its unique structure and functional groups make it an invaluable tool for synthesizing complex molecules with diverse biological activities. As research continues to uncover new applications and optimize its use, this compound will undoubtedly remain at the forefront of chemical innovation.

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